molecular formula C15H22N2O2 B14097525 (R)-3-[(2-methyl-4-benzyl)piperazinyl]propionic acid

(R)-3-[(2-methyl-4-benzyl)piperazinyl]propionic acid

Cat. No.: B14097525
M. Wt: 262.35 g/mol
InChI Key: MNBBHMNSHYWOCQ-CYBMUJFWSA-N
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Description

®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

  • Investigated for its potential as a pharmacological agent.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Studied for its ability to modulate neurotransmitter systems.

Industry

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Benzylpiperazin-1-yl)propanoic acid: Lacks the methyl group, which may affect its pharmacological properties.

    ®-3-(4-Methylpiperazin-1-yl)propanoic acid: Lacks the benzyl group, which may influence its binding affinity to biological targets.

    ®-3-(4-Benzyl-2-methylpiperazin-1-yl)butanoic acid: Has an additional carbon in the propanoic acid chain, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both benzyl and methyl groups in ®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid may confer unique pharmacological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-[(2R)-4-benzyl-2-methylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H22N2O2/c1-13-11-16(12-14-5-3-2-4-6-14)9-10-17(13)8-7-15(18)19/h2-6,13H,7-12H2,1H3,(H,18,19)/t13-/m1/s1

InChI Key

MNBBHMNSHYWOCQ-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1CCC(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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